N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a fluoro group, a piperidine ring, and a cyclopropanesulfonamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves several steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a fluoro-substituted benzaldehyde under acidic conditions to form the benzothiazole core. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonamide group via a sulfonylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluoro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine
Scientific Research Applications
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in various bioassays to identify new therapeutic agents.
Medicine: Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluoro group may enhance binding affinity and specificity, while the piperidine and sulfonamide moieties could contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Used in various chemical and biological studies.
N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-2-(nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamides: Exhibits antimicrobial properties .
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c16-10-3-6-13-14(8-10)22-15(17-13)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSVBADQIRQLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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